



Application Notes and Protocols for the Quantification of D-p-hydroxyphenylglycine

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Compound of Interest		
Compound Name:	D-p-hydroxyphenylglycine	
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Introduction

D-p-hydroxyphenylglycine (D-HPG) is a critical non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceuticals, particularly semisynthetic β-lactam antibiotics such as amoxicillin and cefadroxil.[1][2] The stereochemistry of D-HPG is fundamental to the biological activity and efficacy of the final drug product.[2] Consequently, the precise and reliable quantification of D-HPG in various samples, including bulk drug substances, pharmaceutical formulations, biological fluids, and fermentation broths, is paramount for quality control, process monitoring, and pharmacokinetic studies.[1][3][4]

This document provides detailed application notes and protocols for the analytical quantification of **D-p-hydroxyphenylglycine**, with a focus on High-Performance Liquid Chromatography (HPLC) based methods, which are widely utilized for this purpose.[5][6]

Overview of Analytical Methods

The selection of an appropriate analytical method for D-HPG quantification is contingent upon several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation.[1][3] The most commonly employed techniques include Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic



assays.[1][3] For the specific analysis of the D-enantiomer, chiral separation techniques are essential.[2][5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described in this document, offering a clear comparison to aid in method selection.



Parameter	HPLC-UV Method	Chiral HPLC- UV Method	LC-MS/MS Method	Enzymatic Assay (D-HPG)
Principle	Separation based on polarity, detection by UV absorbance.[3]	Enantioselective separation on a chiral stationary phase, detection by UV absorbance.[5]	Separation by liquid chromatography, detection by mass-to-charge ratio.[3]	Specific enzymatic reaction, colorimetric detection of a product.[1]
Specificity	Moderate to High (for total HPG)[3]	Very High (for enantiomers)[5]	Very High[3]	High (for D- enantiomer)[1]
Linearity (R²)	> 0.999[1]	Typically > 0.998	Typically > 0.999	> 0.995[1]
Range	1 - 500 μg/mL[1]	Dependent on method, typically in the µg/mL range.	ng/mL to μg/mL range	0.5 - 50 μg/mL[1]
Limit of Detection (LOD)	~0.3 μg/mL[1]	Dependent on method and detector.	Sub-ng/mL levels possible.	~0.1 μg/mL[1]
Limit of Quantification (LOQ)	~1.0 μg/mL[1]	Dependent on method and detector.	ng/mL levels	~0.5 μg/mL[1]
Sample Matrix	Pharmaceutical formulations, bulk drug substance, fermentation broth.[1][3]	Pharmaceutical formulations, bulk drug substance.[2]	Biological fluids (plasma, urine), complex matrices.[3]	Fermentation broth, biological samples.[1]

Experimental Protocols

Protocol 1: Achiral Analysis of Total p-Hydroxyphenylglycine by RP-HPLC-UV

Methodological & Application





This method is suitable for quantifying the total amount of p-hydroxyphenylglycine (both D- and L-enantiomers).

1.1. Materials and Reagents

- p-Hydroxyphenylglycine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or Phosphoric acid
- Water (HPLC grade)
- 0.22 μm or 0.45 μm syringe filters

1.2. Instrumentation

- HPLC system with a UV detector, pump, autosampler, and column oven.[1]
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[7]

1.3. Sample Preparation

- Standard Preparation: Prepare a 1 mg/mL stock solution of p-hydroxyphenylglycine in a suitable diluent (e.g., mobile phase A). Perform serial dilutions to create calibration standards ranging from 1 to 500 μg/mL.[1][4]
- Solid Samples (e.g., Bulk Drug Substance): Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4][7]
- Biological Fluids (e.g., Plasma): To 100 μL of plasma, add 200 μL of cold acetonitrile to precipitate proteins.[4] Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
 Collect the supernatant and filter through a 0.22 μm syringe filter.[4] For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.[4]



1.4. Chromatographic Conditions[6][7]

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	UV at 210 nm or 273 nm[2][6]

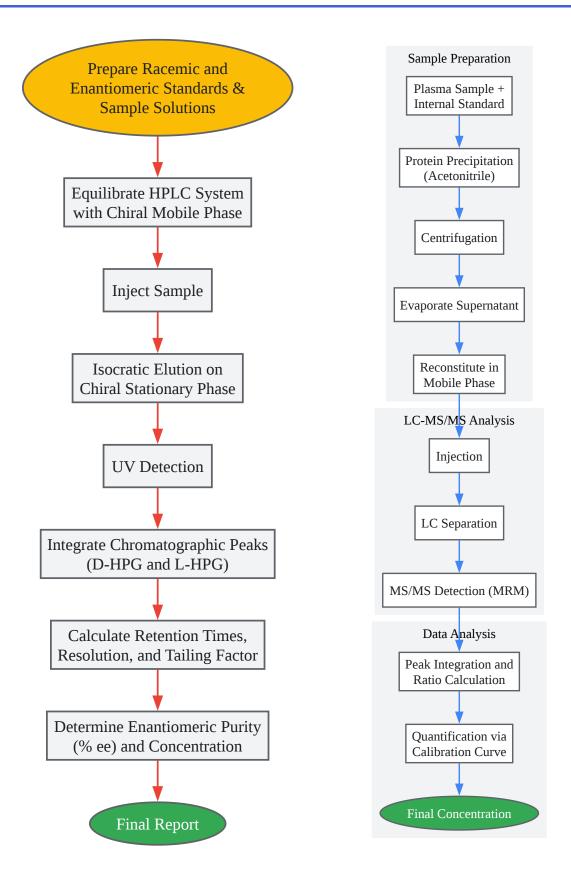
1.5. Data Analysis

- Integrate the peak area of p-hydroxyphenylglycine.
- Construct a calibration curve by plotting peak area against the concentration of the standards.
- Determine the concentration in the sample by interpolation from the calibration curve.[7]









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